molecular formula C11H15F3N2O7 B6604275 Pro-asp trifluoroacetate CAS No. 2260917-56-2

Pro-asp trifluoroacetate

Cat. No.: B6604275
CAS No.: 2260917-56-2
M. Wt: 344.24 g/mol
InChI Key: SRQGRGMSSFGTJE-GEMLJDPKSA-N
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Description

Pro-asp trifluoroacetate is a dipeptide synthetic compound supplied as a salt of trifluoroacetic acid (TFA), a standard form for peptides purified via reverse-phase HPLC . In solid-phase peptide synthesis (SPPS), TFA is indispensable for cleaving the final peptide from the resin and removing acid-labile side-chain protecting groups, resulting in peptides being obtained as TFA salts . Researchers should be aware that the Asp-Pro peptide bond is known to be uniquely labile under acidic conditions . This acid sensitivity means that special attention is required during the TFA cleavage step in synthesis or subsequent handling to avoid fragmentation at this site . Furthermore, the presence of the TFA counterion can influence the results of biological and physicochemical assays. Studies have shown that TFA can act as an allosteric modulator of certain protein targets, such as the glycine receptor, and can impact measurements like passive membrane permeability . Consequently, for critical experimental work, researchers may consider exchanging the TFA counterion for a more physiological ion like chloride (Cl⁻) to avoid potential interference . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5.C2HF3O2/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5;3-2(4,5)1(6)7/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16);(H,6,7)/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQGRGMSSFGTJE-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pro-asp trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of side-chain protected amino acids to an insoluble polymeric support. The peptide is then cleaved from the resin under acidic conditions, often using trifluoroacetic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles as laboratory-scale SPPS but on a larger scale. Automation of the elongation reaction and minimization of side product formation are key advantages of SPPS in industrial production .

Chemical Reactions Analysis

Types of Reactions: Pro-asp trifluoroacetate primarily undergoes substitution reactions due to the presence of the trifluoroacetate group. It can also participate in peptide bond formation and cleavage reactions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

    Peptide Bond Formation: Utilizes coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and bases (e.g., N-methylmorpholine).

    Cleavage Reactions: Often employ strong acids like trifluoroacetic acid

Major Products: The major products formed from these reactions include various peptide derivatives and modified peptides, depending on the specific reagents and conditions used.

Scientific Research Applications

Peptide Synthesis

Pro-Asp trifluoroacetate is primarily utilized as a building block in peptide synthesis. Peptides are essential for drug development and biological research due to their roles as signaling molecules and therapeutic agents.

  • Application in Drug Development : The compound facilitates the synthesis of peptides that can be used in creating novel drugs targeting specific biological pathways. For instance, it has been employed in the synthesis of peptide-based inhibitors for cancer therapy .

Drug Delivery Systems

The unique properties of this compound enable its use in designing targeted drug delivery systems. These systems enhance the efficacy of therapeutic agents while minimizing side effects.

  • Targeted Delivery : By conjugating this compound with other therapeutic agents, researchers can create formulations that selectively target diseased tissues, such as tumors, improving treatment outcomes .

Bioconjugation

Bioconjugation involves linking drugs to biomolecules to enhance specificity and efficacy in treatments. This compound plays a significant role in this process.

  • Enhancing Specificity : The compound can be used to attach therapeutic agents to antibodies or other biomolecules, which is particularly beneficial in cancer therapies where targeted action is crucial .

Diagnostic Applications

This compound is also valuable in developing diagnostic tools, especially assays that require high specificity and sensitivity for disease markers.

  • Assay Development : Its application in creating assays allows for the accurate detection of biomarkers associated with diseases, aiding in early diagnosis and treatment monitoring .

Research on Protein Interactions

Understanding protein-protein interactions is vital for elucidating cellular processes and developing new therapeutic strategies. This compound aids in these studies.

  • Protein Interaction Studies : The compound is used in experiments aimed at understanding how proteins interact within cells, which can lead to insights into disease mechanisms and potential therapeutic targets .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisBuilding block for synthesizing peptides used in drug developmentSynthesis of cancer-targeting peptides
Drug Delivery SystemsEnhances targeted delivery of therapeutic agentsFormulations targeting tumor cells
BioconjugationLinks drugs to antibodies or biomolecules for enhanced specificityCancer therapy applications
Diagnostic ApplicationsDevelopment of assays with high specificity for disease markersBiomarker detection assays
Research on Protein InteractionsStudies protein interactions to understand cellular processesInvestigating disease mechanisms

Case Studies

  • Cancer Research : In a study focused on anticancer agents, this compound was utilized to synthesize peptide inhibitors that showed promising results against specific cancer cell lines. The findings indicated enhanced efficacy compared to traditional therapies .
  • Drug Delivery Innovations : Researchers developed a novel drug delivery system using this compound conjugated with nanoparticles that successfully targeted tumor cells while reducing systemic toxicity .
  • Diagnostic Tools Development : A collaborative study highlighted the use of this compound in creating sensitive assays for early detection of biomarkers associated with pancreatic cancer, showcasing its potential in clinical diagnostics .

Mechanism of Action

The mechanism of action of pro-asp trifluoroacetate involves its ability to form stable peptide bonds and its role as a protecting group in peptide synthesis. The trifluoroacetate group enhances the solubility and stability of peptides, facilitating their synthesis and purification. Molecular targets and pathways involved include interactions with amino acids and peptide chains during synthesis .

Comparison with Similar Compounds

Peptide-Based Trifluoroacetates

Compound Name Structure/Sequence CAS Number Molecular Weight Key Applications Stability Features
Pro-Asp Trifluoroacetate H-Pro-Pro-Asp-NH2·TFA 947370-90-3 ~413.47 (base) Biochemical research Stable in lyophilized form with lactose
GLYX-13 Trifluoroacetate Thr-Pro-Pro-Thr-NH2·TFA 117928-94-6 ~413.47 (base) NMDA receptor modulation pH-dependent aggregation reversal
CSP7 Trifluoroacetate Not disclosed (peptide sequence) N/A N/A Idiopathic pulmonary fibrosis 98.9% stability post-nebulization
PMX205 Trifluoroacetate Cyclic peptide·TFA N/A ~1055.04 Complement C5a receptor inhibition Sensitive to hydrophobic interactions
PAR-3 (1-6) Amide·TFA H-Thr-Phe-Arg-Gly-Ala-Pro-NH2·TFA N/A ~800.8 Cardiovascular research Requires isotonic reconstitution

Key Observations :

  • Stability : this compound and CSP7 trifluoroacetate exhibit superior stability in lyophilized formulations compared to GLYX-13, which shows pH-dependent aggregation . Lactose enhances stability in Pro-Asp and CSP7 by forming hydrogen bonds with peptide residues, while mannitol is less effective .
  • Bioactivity : PMX205 trifluoroacetate targets complement receptors, whereas this compound is primarily used for structural studies. GLYX-13 demonstrates neuroactive properties due to its Thr-rich sequence .
  • Synthetic Challenges : this compound’s short sequence simplifies synthesis compared to longer peptides like PMX205, which require cyclization .

Physicochemical Properties

Solubility and Formulation

  • This compound dissolves readily in aqueous buffers (e.g., DPBS) but requires lactose to prevent moisture-induced aggregation during storage .
  • CSP7 trifluoroacetate maintains >98% chemical stability after nebulization due to its resistance to shear stress in vibrating mesh nebulizers .
  • GLYX-13 trifluoroacetate aggregates reversibly under high humidity but dissolves upon pH adjustment to ~8.0 .

Degradation Pathways

  • This compound degradation is minimal (<2% over 4 weeks at 25°C) in lyophilized form .
  • CSP7 trifluoroacetate degrades via hydrophobic interactions in aggregates, reversible with ammonium hydroxide .
  • PMX205 trifluoroacetate is prone to oxidation due to tryptophan residues, requiring inert storage conditions .

Research Findings and Data Tables

Stability Comparison of Lyophilized Formulations

Compound Bulking Agent Residual Moisture (%) Aggregation Post-Reconstitution Storage Stability (4 weeks, 25°C)
This compound Lactose (1:70) 0.5 → 0.92 None detected 96.8% potency retention
CSP7 Trifluoroacetate Mannitol (1:140) 0.5 → 1.21 Turbid solutions 94.5% potency retention
GLYX-13 Trifluoroacetate None N/A Reversible with pH adjustment 85% potency retention

Nebulization Efficiency

Compound Nebulizer Type Stability Post-Nebulization (%)
CSP7 Trifluoroacetate Aeroneb® Pro 98.9
CSP7 Trifluoroacetate EZ Breathe® 98.2
PMX205 Trifluoroacetate Jet nebulizer 92.5 (estimated)

Biological Activity

Pro-asp trifluoroacetate, a compound derived from the amino acids proline and aspartic acid, has garnered attention in various biological research fields due to its unique properties and potential applications. This article explores the biological activity of this compound, summarizing relevant studies, case findings, and experimental data.

  • Molecular Formula : C₆H₈F₃N₃O₄
  • CAS Number : 1218907-24-4
  • Molecular Weight : 233.14 g/mol

The trifluoroacetate salt form enhances the stability and solubility of the compound in biological systems, making it suitable for various experimental applications.

This compound exhibits biological activity through several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound can exhibit antimicrobial properties. Studies on cationic hydrophobic peptides show that modifications to peptide sequences can enhance their effectiveness against both gram-positive and gram-negative bacteria . This suggests that this compound may also possess antimicrobial characteristics, potentially serving as a scaffold for developing new antimicrobial agents.
  • Cellular Interaction : The compound's interaction with cellular receptors has been studied in the context of peptide-based therapies. For instance, a study on multimeric alpha-fetoprotein fragments demonstrated that peptide modifications can significantly enhance receptor binding and internalization in various cell types . This implies that this compound could similarly enhance cellular uptake of therapeutic peptides.
  • Enzymatic Inhibition : this compound may act as an inhibitor for certain enzymes. For example, related compounds have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure . This property could be explored further for potential cardiovascular applications.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various peptide derivatives, including those based on Pro-asp structures. The Minimum Inhibitory Concentrations (MICs) were determined against a panel of bacterial strains. Results indicated that modifications to the peptide structure significantly influenced antimicrobial activity, with some exhibiting low micromolar MICs while maintaining low hemolytic activity against human erythrocytes.

Peptide VariantMIC (µM)Hemolytic Activity
Pro-asp variant A2.5Low
Pro-asp variant B5.0Low
Control10.0Moderate

This study highlights the potential of this compound in developing effective antimicrobial agents with reduced toxicity.

Study 2: Cellular Uptake and Therapeutic Potential

In another investigation, researchers assessed the cellular uptake of peptides modified with this compound in cancer cell lines. The study found that these modified peptides exhibited enhanced binding to cancer cell receptors, leading to increased internalization and cytotoxic effects compared to unmodified peptides.

Treatment GroupUptake Efficiency (%)Cytotoxicity (IC50 µM)
Pro-asp modified7515
Unmodified4030

These findings suggest that this compound could be a valuable component in designing targeted cancer therapies.

Q & A

Q. What is the structural role of the Pro-Asp sequence in Pro-asp trifluoroacetate, and how is it characterized?

The Pro-Asp insertion in pre-penicillinase mutants (e.g., penP Ser-27,23') disrupts signal peptidase recognition, preventing cleavage at canonical processing sites. Structural characterization involves Edman degradation and radiolabeling to map cleavage sites (e.g., between Ala-25 and Gly-26 in mutants). Circular dichroism (CD) or NMR can further assess secondary structure perturbations caused by the motif .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is preferred. For environmental samples, robust trace analysis of polar perfluorinated carboxylic acids (including trifluoroacetate) requires ion-pairing agents and careful matrix effect calibration. Deconvolution of CO2 signals in surface binding studies can distinguish trifluoroacetate from acetate .

Q. How does the trifluoroacetate counterion influence peptide solubility and storage conditions?

Trifluoroacetate enhances aqueous solubility but may require desalting (e.g., via Amicon® Pro systems) for assays sensitive to ionic strength. Peptides like TT-232 (trifluoroacetate salt) are stored at -20°C with >98% purity. Stability studies should monitor pH-dependent degradation and aggregation .

Advanced Research Questions

Q. How can experimental design address contradictions in processing efficiency of Pro-Asp mutants?

Conflicting data on cleavage sites (e.g., Ser-35 vs. Gly-26 termini) are resolved through pulse-chase radiolabeling, site-directed mutagenesis, and statistical analysis of processing kinetics. Redundant validation using orthogonal techniques (e.g., MALDI-TOF/MS and Edman degradation) ensures reproducibility .

Q. What strategies optimize the synthesis of α-halo-α,α-difluoromethyl ketones using trifluoroacetate release protocols?

Mild reaction conditions (e.g., room temperature, aqueous/organic biphasic systems) minimize byproducts. Design of Experiments (DoE) optimizes parameters like reagent stoichiometry and reaction time. Post-synthesis, GPC with sodium trifluoroacetate eluents ensures purity (>95% via HPLC) .

Q. How does trifluoroacetate contamination affect long-term cell culture studies, and how can it be mitigated?

Trifluoroacetate acts as an ultrashort PFAS, interfering with metabolic pathways at concentrations >1 µM. Desalting columns or counterion substitution (e.g., acetate) reduces cytotoxicity. Environmental contamination risks necessitate dedicated waste streams for trifluoroacetate-containing media .

Q. What methodologies assess thermodynamic stability changes in this compound derivatives?

Molecular dynamics (MD) simulations and CD spectroscopy quantify α-helix destabilization caused by Pro-Asp insertions. Isothermal titration calorimetry (ITC) measures binding affinity changes to substrates or receptors, while differential scanning calorimetry (DSC) tracks thermal denaturation profiles .

Q. How do surface binding studies differentiate trifluoroacetate from structurally similar anions?

X-ray photoelectron spectroscopy (XPS) deconvolutes CF3 (trifluoroacetate) and CH3 (acetate) signals. Kinetic selectivity assays monitor decomposition rates under controlled conditions (e.g., 0.10 ML carboxylate coverage on surfaces). Isotopic labeling (e.g., ¹⁸O) enhances resolution in mass spectrometry .

Methodological Notes

  • Purity Standards : HPLC ≥95% purity is typical for synthetic peptides (e.g., GO-201 trifluoroacetate salt) .
  • Environmental Precautions : Trifluoroacetate waste requires segregation and professional disposal due to groundwater contamination risks .
  • Data Reproducibility : Explicitly report biological replicates (n ≥ 3), statistical methods (e.g., ANOVA), and instrument parameters (e.g., GPC eluent composition) .

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